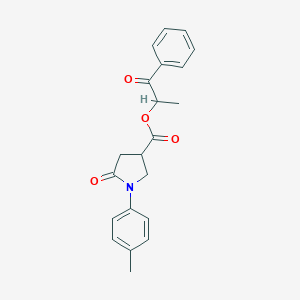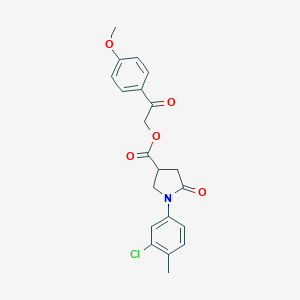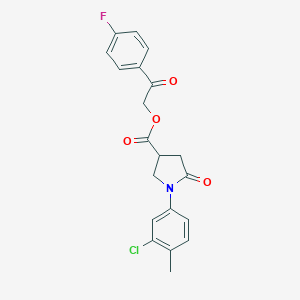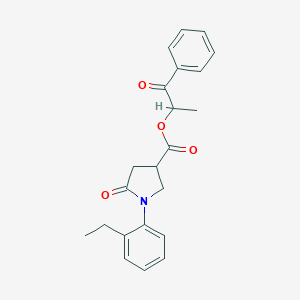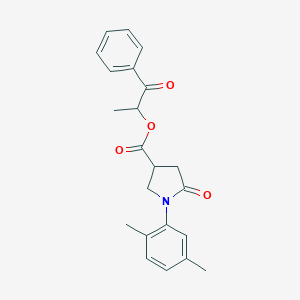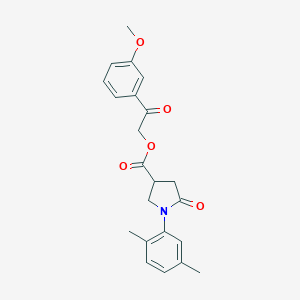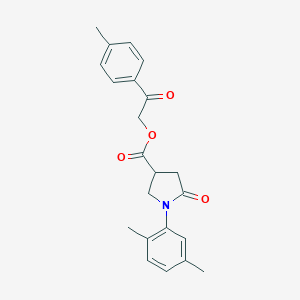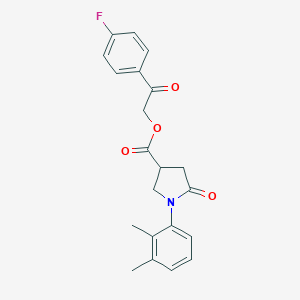![molecular formula C16H15NO3 B271296 Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)
Methyl 4-[(3-methylbenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(3-methylbenzoyl)amino]benzoate, also known as MMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. MMB is a member of the benzamide class of compounds and has been found to possess various biological activities.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-methylbenzoyl)amino]benzoate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. Methyl 4-[(3-methylbenzoyl)amino]benzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
Methyl 4-[(3-methylbenzoyl)amino]benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Methyl 4-[(3-methylbenzoyl)amino]benzoate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition of MMP activity may contribute to the anti-metastatic effects of Methyl 4-[(3-methylbenzoyl)amino]benzoate.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 4-[(3-methylbenzoyl)amino]benzoate in lab experiments is its potent biological activity. Methyl 4-[(3-methylbenzoyl)amino]benzoate has been found to exhibit activity at low concentrations, making it a useful tool for studying various biological processes. However, one limitation of using Methyl 4-[(3-methylbenzoyl)amino]benzoate is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on Methyl 4-[(3-methylbenzoyl)amino]benzoate. One area of interest is the development of Methyl 4-[(3-methylbenzoyl)amino]benzoate analogs with improved solubility and pharmacokinetic properties. Another area of interest is the study of the synergistic effects of Methyl 4-[(3-methylbenzoyl)amino]benzoate in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-[(3-methylbenzoyl)amino]benzoate and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of Methyl 4-[(3-methylbenzoyl)amino]benzoate is a multi-step process that involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to form Methyl 4-[(3-methylbenzoyl)amino]benzoate.
Scientific Research Applications
Methyl 4-[(3-methylbenzoyl)amino]benzoate has been extensively studied for its potential use as a drug candidate. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. Methyl 4-[(3-methylbenzoyl)amino]benzoate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
Product Name |
Methyl 4-[(3-methylbenzoyl)amino]benzoate |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 4-[(3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-11-4-3-5-13(10-11)15(18)17-14-8-6-12(7-9-14)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
InChI Key |
MCXZKFAMZKSGTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
solubility |
5.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)

